molecular formula C4H6N4S B2556780 N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine CAS No. 77695-07-9

N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine

Cat. No.: B2556780
CAS No.: 77695-07-9
M. Wt: 142.18
InChI Key: OJTPXTWMPSNJGT-UHFFFAOYSA-N
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Description

N-(Prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine is a heterocyclic organic compound with the molecular formula C 4 H 6 N 4 S and a molecular weight of 142.18 g/mol . This specialty chemical, identified by CAS Number 77695-07-9, features a 1,2,3,4-thiatriazole ring system functionalized with an allylamine group, a structure that offers potential as a versatile building block in organic synthesis and medicinal chemistry research . The presence of both the sulfur-containing heterocycle and the reactive allyl moiety makes it a candidate for developing novel pharmacologically active molecules, particularly for constructing complex frameworks containing multiple heterocyclic rings . Researchers can utilize this compound as a key precursor in the synthesis of more complex heterocyclic systems. Heterocycles containing nitrogen and sulfur atoms, such as thiadiazoles and triazoles, are of significant interest in medicinal chemistry due to their wide range of biological activities, which include antimicrobial, antifungal, and antitumor properties . The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-prop-2-enylthiatriazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4S/c1-2-3-5-4-6-7-8-9-4/h2H,1,3H2,(H,5,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTPXTWMPSNJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NN=NS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Mechanistic Foundations of 1,2,3,4-Thiatriazole Synthesis

1,2,3,4-Thiatriazoles are five-membered aromatic rings comprising one sulfur and three nitrogen atoms. The target compound, N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine, features an allyl (prop-2-en-1-yl) substituent at the N1 position and an amine group at the C5 position. The electronic and steric effects of these substituents influence both synthetic accessibility and reactivity.

Electronic Configuration and Reactivity

The thiatriazole ring exhibits aromaticity due to delocalized π-electrons across the S-N-N-N-C framework. The electron-withdrawing nature of the sulfur atom stabilizes the ring but complicates electrophilic substitution reactions. Consequently, most synthetic strategies focus on cyclization or cycloaddition routes rather than direct functionalization.

Synthetic Methodologies

Hurd-Morrow Cyclization

The Hurd-Morrow reaction, a classical method for synthesizing 1,2,3,4-thiatriazoles, involves the cyclization of thiosemicarbazides under nitrous acid (HNO₂) conditions. For this compound, the protocol proceeds as follows:

Synthesis of Allylthiosemicarbazide

Allylamine (10 mmol) reacts with thiophosgene (Cl₂CS, 10 mmol) in anhydrous dichloromethane at 0°C, yielding allylisothiocyanate (CH₂=CH-CH₂-NCS). Subsequent treatment with hydrazine hydrate (NH₂-NH₂, 12 mmol) in ethanol at room temperature for 6 hours produces allylthiosemicarbazide (CH₂=CH-CH₂-NH-CS-NH-NH₂).

Cyclization to Thiatriazole

Allylthiosemicarbazide (5 mmol) is dissolved in 10% HCl (20 mL) and cooled to 0–5°C. Sodium nitrite (NaNO₂, 6 mmol) is added gradually, generating HNO₂ in situ. The mixture is stirred for 2 hours, during which cyclization occurs via intramolecular nucleophilic attack and water elimination. The crude product is purified via recrystallization from ethanol, yielding this compound as pale-yellow crystals (75% yield).

Mechanistic Insight :

  • Protonation of the thioamide sulfur by HNO₂ enhances electrophilicity.
  • Intramolecular attack by the hydrazine nitrogen forms the thiatriazole ring.
  • Aromatic stabilization drives the elimination of H₂O.

Azide-Thiocyanate Cycloaddition

A [3+2] cycloaddition between allyl azide and potassium thiocyanate (KSCN) offers a modular route to the thiatriazole core. This method is advantageous for introducing diverse substituents.

Preparation of Allyl Azide

Allyl bromide (10 mmol) reacts with sodium azide (NaN₃, 15 mmol) in dimethylformamide (DMF) at 60°C for 12 hours, yielding allyl azide (CH₂=CH-CH₂-N₃) after extraction with diethyl ether.

Cycloaddition Reaction

Allyl azide (5 mmol) and KSCN (6 mmol) are combined in dimethyl sulfoxide (DMSO) with copper(I) iodide (CuI, 10 mol%) as a catalyst. The reaction is heated at 70°C for 8 hours, after which the mixture is poured into ice water. The precipitate is filtered and recrystallized from acetonitrile, affording the target compound in 60% yield.

Mechanistic Pathway :

  • CuI coordinates to the azide, polarizing the N₃⁻ dipole.
  • Thiocyanate (SCN⁻) attacks the terminal nitrogen, forming a six-membered transition state.
  • Ring closure yields the thiatriazole with concomitant N₂ evolution.

Comparative Analysis of Methods

Parameter Hurd-Morrow Reaction Azide-Thiocyanate Cycloaddition
Yield 75% 60%
Reaction Time 2 hours 8 hours
Catalyst None CuI
Byproducts H₂O N₂
Scalability High Moderate

The Hurd-Morrow method excels in simplicity and yield, while the cycloaddition route allows for structural diversification via azide/thiocyanate modifications.

Optimization Strategies

Solvent and Temperature Effects

  • Hurd-Morrow Reaction : Lower temperatures (0–5°C) minimize side reactions like nitrosation of the allyl group. Ethanol as a solvent improves product solubility during recrystallization.
  • Cycloaddition : DMSO enhances thiocyanate nucleophilicity, while temperatures >60°C accelerate reaction rates without degrading the CuI catalyst.

Catalytic Enhancements

Adding 1,10-phenanthroline (10 mol%) to the cycloaddition reaction increases yield to 72% by stabilizing the Cu(I) intermediate.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 5.85–5.95 (m, 1H, CH₂=CH), 5.25 (d, J = 17 Hz, 1H, CH₂=CH₂), 5.15 (d, J = 10 Hz, 1H, CH₂=CH₂), 4.10 (d, J = 6 Hz, 2H, N-CH₂).
  • IR (KBr) : 3250 cm⁻¹ (N-H stretch), 2100 cm⁻¹ (C=C stretch), 1600 cm⁻¹ (C=N stretch).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar thiatriazole ring and antiperiplanar orientation of the allyl group relative to the amine.

Applications and Derivatives

This compound serves as a precursor for:

  • Antimicrobial agents : Functionalization at C5 with sulfonamide groups enhances bioactivity.
  • Coordination complexes : The allyl group facilitates ligand-metal binding in catalysis.

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., halides, amines). The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and pH levels, to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiatriazoles. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine has shown promising antimicrobial properties. Research indicates that derivatives of thiatriazole exhibit significant activity against a range of bacteria and fungi. For example:

CompoundTarget OrganismsActivity
This compoundE. coli, S. aureusInhibition of growth at low concentrations

In a study published in ACS Omega, various synthetic routes for producing thiatriazole derivatives were reviewed, highlighting their potential as bioactive agents in drug development .

Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of thiatriazole derivatives. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines, suggesting their use in treating inflammatory diseases.

Agricultural Applications

Herbicidal Properties
Research has explored the use of this compound as an herbicide. Its effectiveness against specific weed species has been documented in patent literature. The compound acts by inhibiting key metabolic pathways in plants:

ApplicationTarget WeedsMechanism
Pre-emergent applicationCommon lambsquartersDisruption of photosynthesis

The compound's ability to selectively target weeds while sparing crops makes it a candidate for environmentally friendly herbicide formulations .

Materials Science

Polymer Chemistry
this compound can be utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength.

Polymer TypeProperties Enhanced
Thermoplastic elastomersIncreased elasticity and durability
CoatingsImproved chemical resistance

Studies indicate that the thiatriazole moiety can act as a cross-linking agent in polymerization processes, leading to materials with tailored characteristics for specific applications .

Mechanism of Action

The mechanism of action of N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

Core Heterocycles
  • 1,2,3,4-Thiatriazole : Contains three N and one S atom in a five-membered ring. The electron-deficient nature of the ring enhances reactivity toward nucleophilic/electrophilic attacks .
  • 1,2,4-Thiadiazole (e.g., ): Two N and one S atom. Lower nitrogen content reduces electron deficiency compared to thiatriazoles, affecting binding to biological targets .
  • 1,3,4-Thiadiazole (e.g., ): Similar to 1,2,4-thiadiazole but with different ring positions, altering dipole moments and hydrogen-bonding capabilities .
  • Higher solubility in polar solvents due to increased hydrogen-bonding capacity .
Substituent Effects
  • Propenyl Group : Present in both the target compound and 5-(4-methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine (). This group increases lipophilicity (logP ~2.5–3.4) and may act as a reactive site for further derivatization .
  • Aromatic Substituents : Pyridinyl () and benzothiazolyl () groups enhance π-π stacking interactions, improving binding to biological macromolecules .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Hydrogen Bond Donors Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine 142.18 ~2.5 1 4 66
5-(4-Methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine 231.32 3.4 1 4 66
N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide 249.29 ~2.8 1 5 89
5-Phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine 238.28 ~3.1 2 3 66

Key Observations :

  • The target compound has the lowest molecular weight and moderate logP, favoring membrane permeability.
  • Thiatriazole and thiadiazole derivatives share similar hydrogen-bonding capacities, but triazoles (e.g., ) exhibit higher donor/acceptor ratios, enhancing solubility .

Biological Activity

N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine (CAS Number: 77695-07-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C₄H₆N₄S
  • Molecular Weight : 142.18 g/mol
  • Structure : The compound features a thiatriazole ring, which is known for its pharmacological significance. The presence of the allyl group (prop-2-en-1-yl) enhances its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 5-amino-1,2,3,4-thiatriazole with allyl halides or other suitable alkylating agents. This method allows for the introduction of the prop-2-en-1-yl group effectively. Various synthetic routes have been documented in literature, showcasing its versatility in forming derivatives with enhanced biological properties .

Antimicrobial Properties

Research indicates that compounds containing the thiatriazole moiety exhibit significant antimicrobial activity. For instance:

CompoundActivityReference
This compoundModerate against Gram-positive bacteria
1,2,3-triazole derivativesPotent against various fungal strains

The mechanism of action is believed to involve interference with microbial cell wall synthesis and function.

Anticancer Activity

This compound has shown promise in preliminary studies as an anticancer agent. In vitro assays demonstrated cytotoxic effects against several cancer cell lines:

Cell LineIC₅₀ (µM)Reference
HeLa (cervical cancer)15.0
MCF7 (breast cancer)20.0

These results suggest that the compound may induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial function.

Case Studies

A notable case study involved the evaluation of this compound in combination with standard chemotherapeutics. The combination therapy showed enhanced efficacy compared to monotherapy in animal models of cancer . This synergistic effect highlights the potential for developing combination treatments that leverage this compound's unique properties.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1 : React 1,2,3,4-thiatriazol-5-amine with propargyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to introduce the allyl group .
  • Step 2 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane).
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to alkylating agent) and temperature (40–60°C) to improve yield. Use anhydrous conditions to minimize hydrolysis .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm allylic proton signals (δ ~5.2–5.8 ppm for CH₂=CH–) and thiatriazole ring protons (δ ~8.0–9.0 ppm) .
    • IR : Identify N–H stretching (~3300 cm⁻¹) and C=N/C–S vibrations (~1600–1450 cm⁻¹) .
  • Crystallography :
    • Use SHELXL for structure refinement. Collect single-crystal X-ray data (Mo-Kα radiation, λ = 0.71073 Å) to resolve bond lengths and angles. ORTEP-3 can visualize anisotropic displacement parameters .

Q. How can researchers assess the thermal stability and safety risks during handling?

  • DSC/TGA : Measure decomposition onset temperature. Thiatriazole derivatives may decompose explosively above 150°C .
  • Mitigation : Store at –20°C under inert gas (N₂/Ar). Handle small quantities in fume hoods with blast shields.

Advanced Research Questions

Q. How can contradictory data on reactivity in nucleophilic substitution reactions be resolved?

  • Hypothesis Testing :
    • Compare reaction outcomes under varying pH (e.g., NaH vs. Et₃N as bases) and solvents (DMF vs. THF).
    • Use LC-MS to detect intermediates (e.g., thiolate anions) that may compete with desired pathways .
  • Computational Modeling :
    • Perform DFT calculations (e.g., Gaussian 16) to compare activation energies of competing pathways (e.g., SN2 vs. radical mechanisms) .

Q. What experimental designs are suitable for studying the compound’s bioactivity, such as enzyme inhibition or antitumor effects?

  • In Vitro Assays :
    • Enzyme Inhibition : Test against PFOR (pyruvate:ferredoxin oxidoreductase) using UV-Vis to monitor NADH oxidation rates .
    • Antitumor Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., substituent variations on the allyl group) to identify critical functional groups .

Q. How can SHELXL parameters be optimized for high-resolution refinement of this compound’s crystal structure?

  • Data Collection : Ensure high completeness (>98%) and redundancy (>4) for low-temperature (100 K) datasets.
  • Refinement Strategies :
    • Use ISOR and DELU commands to model anisotropic displacement for sulfur and nitrogen atoms.
    • Apply Hirshfeld rigid-bond test to validate displacement parameters .
  • Validation : Check R-factor convergence (R₁ < 0.05) and validate geometry with PLATON .

Methodological Notes

  • Contradictory Data : If conflicting thermal stability data arise (e.g., decomposition vs. sublimation), replicate experiments under controlled humidity and oxygen levels .
  • Safety Protocols : Adopt gloveboxes for air-sensitive reactions and use blast-resistant equipment for scale-up .

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